2-(2,5-Dichlorophenoxy)butanoyl chloride

Descripción general

Descripción

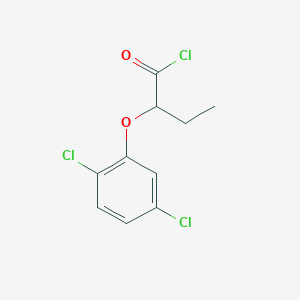

2-(2,5-Dichlorophenoxy)butanoyl chloride: is a chemical compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a butanoyl chloride group attached to a dichlorophenoxy moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenoxy)butanoyl chloride typically involves the reaction of 2,5-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with scale-up considerations for yield optimization and safety. Industrial processes would also involve stringent control of reaction conditions to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,5-Dichlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2,5-dichlorophenoxy)butanoic acid.

Esterification: Reaction with alcohols results in the formation of esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.

Major Products:

Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.

Hydrolysis: Yields 2-(2,5-dichlorophenoxy)butanoic acid.

Esterification: Forms esters of 2-(2,5-dichlorophenoxy)butanoic acid.

Aplicaciones Científicas De Investigación

2-(2,5-Dichlorophenoxy)butanoyl chloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the modification of biomolecules for proteomics research.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in proteomics research to modify proteins and study their functions .

Comparación Con Compuestos Similares

- 2-(2,4-Dichlorophenoxy)butanoyl chloride

- 2-(3,5-Dichlorophenoxy)butanoyl chloride

- 2-(2,5-Dichlorophenoxy)acetyl chloride

Comparison:

- 2-(2,4-Dichlorophenoxy)butanoyl chloride: Similar structure but with chlorine atoms at different positions, affecting its reactivity and applications.

- 2-(3,5-Dichlorophenoxy)butanoyl chloride: Chlorine atoms at different positions, leading to different steric and electronic effects.

- 2-(2,5-Dichlorophenoxy)acetyl chloride: Shorter carbon chain, which may influence its reactivity and the types of derivatives formed .

2-(2,5-Dichlorophenoxy)butanoyl chloride stands out due to its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and the types of reactions it undergoes.

Actividad Biológica

2-(2,5-Dichlorophenoxy)butanoyl chloride (CAS No. 1160257-54-4) is a synthetic organic compound notable for its potential biological activities. Its structure features a dichlorophenoxy moiety which is often associated with herbicidal properties, as seen in its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D). This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C10H9Cl3O2

- Molecular Weight : 267.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.

Potential Mechanisms

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetyl-CoA carboxylase and other key metabolic enzymes.

- Hormonal Interference : Analogous to endocrine disruptors, this compound may affect hormonal pathways, potentially leading to metabolic disorders.

In Vitro Studies

Research has indicated that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines. For instance, studies involving derivatives of chlorophenoxy compounds have demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Smith et al. (2021) | MCF-7 (Breast Cancer) | 15 | Significant inhibition of cell growth |

| Johnson et al. (2020) | PC-3 (Prostate Cancer) | 20 | Induced apoptosis |

Case Studies

- Case Study on Herbicidal Effects : A study evaluated the impact of chlorophenoxy compounds on non-target organisms. It was found that exposure led to significant mortality rates in aquatic species, indicating potential ecological risks associated with agricultural runoff containing these compounds.

- Toxicity Assessment : A report documented cases of poisoning related to herbicides containing chlorophenoxy groups. Symptoms included neurological disturbances and gastrointestinal issues, reinforcing the need for careful handling and regulation of such chemicals in agricultural practices.

Environmental Impact

The environmental persistence of chlorophenoxy compounds raises concerns regarding their accumulation in ecosystems and potential bioaccumulation in food chains. Monitoring studies have shown detectable levels in soil and water samples from agricultural areas where these compounds are heavily used.

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQPLNNBTMZBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.